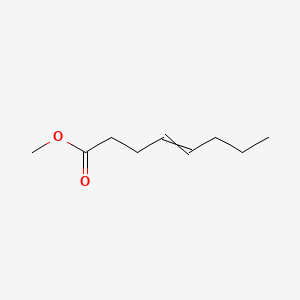Methyl (Z)-4-octenoate
CAS No.:
Cat. No.: VC18505419
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16O2 |
|---|---|
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | methyl oct-4-enoate |
| Standard InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | SSPBQLGVUAXSMH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC=CCCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl (Z)-4-octenoate (CAS: 21063-71-8) has the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its IUPAC name, methyl (Z)-oct-4-enoate, reflects the esterification of (Z)-4-octenoic acid with methanol. Key structural features include:
-
Double Bond Geometry: The Z (cis) configuration between C4 and C5 influences its reactivity and sensory profile.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not explicitly reported | – |
| LogP (XlogP) | 2.40 | |
| Topological Polar Surface Area | 26.30 Ų | |
| Rotatable Bonds | 5 | |
| H-Bond Acceptors/Donors | 2/0 |
The compound’s low polarity (logP = 2.40) and high lipid solubility facilitate its absorption across biological membranes, as evidenced by ADMET predictions:
Synthesis and Industrial Production
Esterification of 4-Octenoic Acid
The most common synthesis involves acid-catalyzed esterification of (Z)-4-octenoic acid with methanol:
This method, optimized for industrial scale, employs continuous reactors to enhance yield (>90%) and purity.
Halide Displacement Reactions
A patent-pending approach uses methyl 4-chloroacetoacetate as a precursor. In the presence of sodium hydride and potassium methoxide, nucleophilic substitution yields the target compound :
This method operates at mild temperatures (15–25°C), reducing energy costs and byproduct formation .
Applications in Industry and Research
Flavor and Fragrance Industry
Methyl (Z)-4-octenoate contributes a fruity, pineapple-like aroma, making it valuable in food flavorings and perfumes. Its use in durian fruit aroma formulations highlights its role in replicating complex natural scents .
Pharmaceutical and Drug Delivery
As a prodrug, the ester’s hydrolysis releases bioactive (Z)-4-octenoic acid, which may modulate lipid metabolism. Its high BBB penetration suggests potential CNS applications .
Analytical Chemistry
Biological and Metabolic Insights
ADMET Profile
| Parameter | Prediction | Source |
|---|---|---|
| Oral Bioavailability | 57.14% | |
| CYP Inhibition (CYP3A4) | 97.05% probability | |
| P-glycoprotein Substrate | 95.71% probability |
Metabolic Pathways
-
Hydrolysis: Esterases cleave the methyl group, yielding (Z)-4-octenoic acid, which enters β-oxidation.
-
CYP-Mediated Oxidation: The double bond may undergo epoxidation, though this pathway is less characterized .
Analytical Characterization
Mass Spectrometry
Gas Chromatography
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume